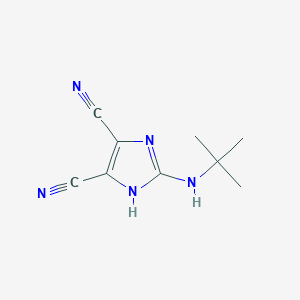
N-Benzyl-5-iodopyridin-2-amine
Overview
Description
N-Benzyl-5-iodopyridin-2-amine: is a heterocyclic organic compound with the molecular formula C12H11IN2. It is characterized by the presence of an iodine atom at the 5th position and a benzylamino group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-iodopyridin-2-amine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-pyridinesulfonic acid with benzylamine.
Substitution Reaction: The resulting product undergoes a substitution reaction with iodine to introduce the iodine atom at the 5th position of the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-5-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and iodine atoms.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products:
Substituted Pyridines: Depending on the reagents used, various substituted pyridines can be formed.
Oxidized Derivatives: Oxidation reactions can yield products with higher oxidation states.
Scientific Research Applications
Chemistry: N-Benzyl-5-iodopyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new heterocyclic compounds .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of N-Benzyl-5-iodopyridin-2-amine involves its interaction with molecular targets through its iodine and benzylamino groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved . For example, the compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
2-(Benzylamino)pyridine: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-2-(benzylamino)pyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Uniqueness: The iodine atom can participate in specific substitution reactions that are not possible with other halogens .
Properties
IUPAC Name |
N-benzyl-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDFKPLEYRDYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670588 | |
| Record name | N-Benzyl-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-03-8 | |
| Record name | N-Benzyl-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1499812.png)



![(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate](/img/structure/B1499820.png)

![Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene](/img/structure/B1499825.png)


![2,3-Dihydrobenzo[b][1,4]dioxine-2-sulfonylchloride](/img/structure/B1499832.png)



![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1499841.png)
